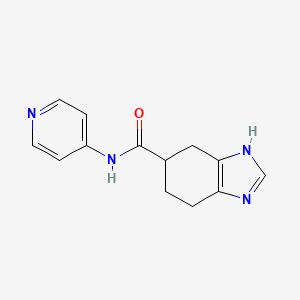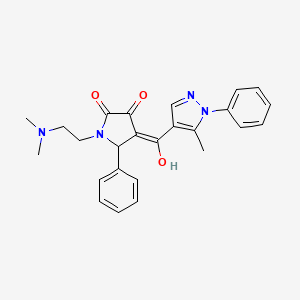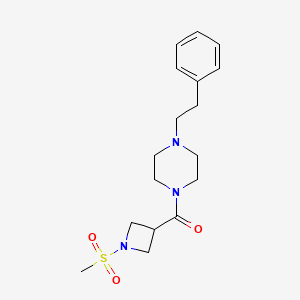
3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)azetidine-1-carboxamide is a synthetic organic compound that features a unique combination of functional groups, including a thiophene ring, an oxadiazole ring, and an azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)azetidine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.
Introduction of the thiophene ring: This step may involve coupling reactions, such as Suzuki or Stille coupling, to attach the thiophene moiety to the oxadiazole ring.
Azetidine ring formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors.
Final coupling: The final step involves coupling the azetidine derivative with the oxadiazole-thiophene intermediate under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve continuous flow chemistry, use of green solvents, and recycling of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.
Common Reagents and Conditions
Oxidizing agents: mCPBA, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling reagents: EDCI, DCC, HATU.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or sulfone derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Use in the development of new materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(thiophen-2-yl)-1,2,4-oxadiazole derivatives: Compounds with similar oxadiazole and thiophene structures.
Azetidine-1-carboxamide derivatives: Compounds featuring the azetidine ring and carboxamide functionality.
Uniqueness
The uniqueness of 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)azetidine-1-carboxamide lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-5-2-3-6-13(11)18-17(22)21-9-12(10-21)16-19-15(20-23-16)14-7-4-8-24-14/h2-8,12H,9-10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQWMVUJIHCUHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(4-ethylphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2691721.png)
![(E)-2-(2-Chlorophenyl)-N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl]ethenesulfonamide](/img/structure/B2691724.png)
![3-benzyl-N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2691725.png)

![N-(2,5-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2691727.png)
![3-(2-ethoxyethyl)-9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2691732.png)
![Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2691733.png)
![5-{1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2691734.png)





